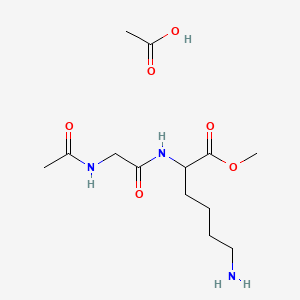
Ac-Gly-Lys-OMe acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-Gly-Lys-OMe acetate salt is synthesized by reacting glycine with lysine and formaldehyde . The reaction typically involves the following steps:
Acetylation: Glycine is acetylated to form N-acetylglycine.
Coupling: N-acetylglycine is then coupled with lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetylglycyl-L-lysine.
Methylation: The carboxyl group of N-acetylglycyl-L-lysine is methylated using methanol and a catalyst such as sulfuric acid to form N-acetylglycyl-L-lysine methyl ester.
Acetate Formation: Finally, the methyl ester is reacted with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Gly-Lys-OMe acetate salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to form N-acetylglycyl-L-lysine and methanol.
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: N-acetylglycyl-L-lysine and methanol.
Oxidation: Corresponding oxides of the amino groups.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ac-Gly-Lys-OMe acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of urokinase and other proteases.
Medicine: Potential use in developing therapeutic agents targeting urokinase activity.
Industry: Utilized in the synthesis of peptides and other biochemical compounds.
Wirkmechanismus
Ac-Gly-Lys-OMe acetate salt acts as a substrate for urokinase, an enzyme involved in the breakdown of fibrin in blood clots. The compound is hydrolyzed by urokinase, resulting in the cleavage of the ester bond and the release of N-acetylglycyl-L-lysine and methanol . This reaction is used to study the activity of urokinase and to screen for potential inhibitors of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Val-Asp-Val-Ala-Asp-AMC: Another peptide substrate used in enzyme assays.
Ac-Gly-Lys-OMe: The non-acetate form of the compound.
Uniqueness
Ac-Gly-Lys-OMe acetate salt is unique due to its specific use as a urokinase substrate and its ability to be hydrolyzed under mild conditions. This makes it a valuable tool in biochemical research for studying enzyme activity and screening for inhibitors .
Eigenschaften
IUPAC Name |
acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLIOZIACTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
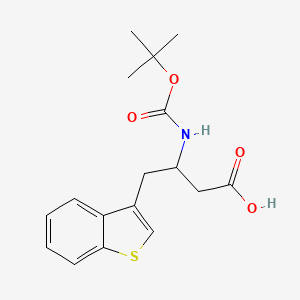
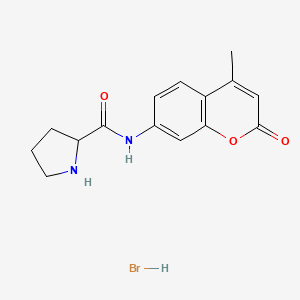
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
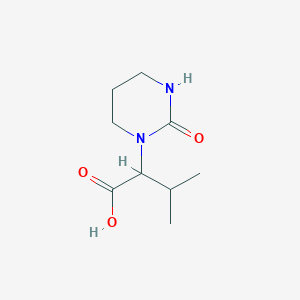

![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)

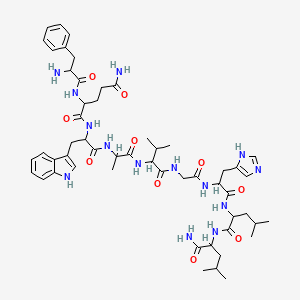
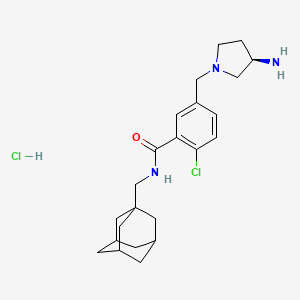
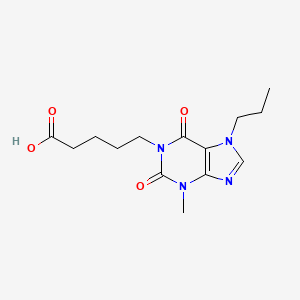
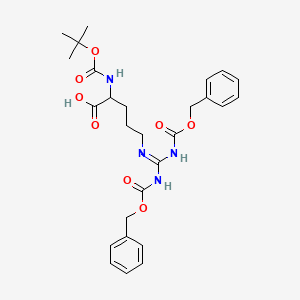
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
